
Linopirdine dihydrochloride
Übersicht
Beschreibung
Linopirdine dihydrochloride is a chemical compound known for its potential cognitive-enhancing properties. It is primarily recognized as a blocker of KCNQ (KV7) voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability . The compound has been studied for its ability to enhance neurotransmitter release, particularly acetylcholine, and has shown promise in reversing age-related cognitive decline in animal models .
Vorbereitungsmethoden
Die Synthese von Linopirdin-Dihydrochlorid umfasst mehrere wichtige Schritte:
Amidbildung: Die Reaktion zwischen Diphenylamin und Oxalylchlorid bildet eine Zwischenverbindung.
Cyclisierung: Das Erhitzen der Zwischenverbindung führt zu einer intramolekularen Cyclisierung, wodurch 1-Phenylisatin entsteht.
Reaktion mit 4-Picolin: Unter Phasentransferkatalyse mit einem quaternären Ammoniumsalz ergibt die Reaktion mit 4-Picolin eine Carbinol-Zwischenverbindung.
Dehydratisierung: Das Carbinol wird mit Essigsäureanhydrid dehydratisiert, um ein Olefin zu bilden.
Reduktion: Das Olefin wird reduziert, um das Indolon zu erzeugen.
Alkylierung: Der letzte Schritt beinhaltet die Alkylierung mit 4-Picolylchlorid in Gegenwart einer Hydroxidbase, was zu Linopirdin führt.
Industrielle Produktionsverfahren folgen in der Regel ähnlichen Synthesewegen, können aber für den Maßstab, die Ausbeute und die Reinheit optimiert werden.
Analyse Chemischer Reaktionen
Linopirdin-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways
- Blocking KCNQ Channels : By inhibiting the M current, linopirdine leads to increased neuronal firing rates.
- Neurotransmitter Release : Enhanced release of acetylcholine in the hippocampus promotes synaptic plasticity and cognitive performance .
- Interaction with Other Channels : Linopirdine also interacts with various ion channels, including TRPV1, which may contribute to its biological effects .
Scientific Research Applications
This compound has a diverse range of applications across various fields of research:
Neuroscience
- Cognitive Enhancement Studies : Investigated for its potential in improving cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders by enhancing acetylcholine release .
- Neuronal Excitability Research : Used as a tool to study the role of KCNQ channels in regulating neuronal activity and synaptic transmission .
Pharmacology
- Drug Development : Explored as a candidate for developing new treatments targeting potassium channels and related pathways in neurological disorders .
- Mechanistic Studies : Provides insights into the modulation of neurotransmitter systems, aiding in understanding synaptic mechanisms and plasticity .
Cellular Biology
- Cellular Effects : Its effects on various cell types, especially neurons, have been documented, demonstrating significant alterations in cellular excitability and neurotransmitter dynamics .
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
-
Cognitive Function Improvement :
- A murine model indicated that linopirdine could reverse age-related declines in cognitive function by enhancing acetylcholine release .
- In behavioral tests, linopirdine improved performance in tasks requiring memory and learning, suggesting its potential therapeutic role in age-related cognitive decline .
- Mechanistic Insights :
- Therapeutic Potential :
Wirkmechanismus
Linopirdine dihydrochloride exerts its effects by blocking KCNQ (KV7) voltage-gated potassium channels. This blockade leads to the disinhibition of acetylcholine release, thereby increasing neurotransmitter levels in the synaptic cleft. The compound also enhances glutamate release onto CA1 pyramidal neurons in the hippocampus, contributing to its cognitive-enhancing properties . Additionally, Linopirdine acts as a glycine receptor antagonist at concentrations typically used in brain studies .
Vergleich Mit ähnlichen Verbindungen
Linopirdin-Dihydrochlorid ist in seiner Doppelfunktion als Kaliumkanalblocker und Glycinrezeptorantagonist einzigartig. Ähnliche Verbindungen umfassen:
XE991: Ein weiterer KCNQ-Kanalblocker mit ähnlichen kognitionsfördernden Eigenschaften.
Retigabin: Ein KCNQ-Kanalöffner, der als Antikonvulsivum eingesetzt wird.
Flupirtin: Ein nicht-opioides Analgetikum, das auch auf KCNQ-Kanäle wirkt.
Die Fähigkeit von Linopirdin, die Acetylcholin-Freisetzung zu verstärken, und seine spezifische Wirkung auf KCNQ2/3-Kanäle unterscheiden es von diesen verwandten Verbindungen.
Biologische Aktivität
Linopirdine dihydrochloride, also known as DuP 996, is a potent blocker of KCNQ (Kv7) voltage-gated potassium channels, particularly KCNQ2 and KCNQ3. This compound has garnered attention due to its significant effects on neurotransmitter release and potential cognitive enhancement properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter dynamics, and relevant case studies.
Linopirdine primarily acts as an antagonist of M-type potassium channels, which are crucial for regulating neuronal excitability. By blocking these channels, linopirdine leads to:
- Increased Acetylcholine Release : Linopirdine enhances the stimulus-evoked release of acetylcholine (ACh) in the brain, particularly in the hippocampus, by inhibiting M-currents. The IC50 for this action is approximately 2.4 µM .
- Modulation of Other Neurotransmitters : In addition to ACh, linopirdine also increases the release of dopamine, serotonin, and glutamate, contributing to its cognitive-enhancing effects .
Biological Effects
The biological effects of this compound can be summarized as follows:
Case Studies and Research Findings
- Cognitive Enhancement in Animal Models :
-
Electrophysiological Studies :
- Research has shown that linopirdine selectively constricts pulmonary arteries while having minimal effects on systemic arteries. This was evidenced through experiments measuring pulmonary perfusion pressure in spontaneously breathing rats where linopirdine induced dose-dependent increases in pressure .
-
Neurotransmitter Release Dynamics :
- Linopirdine has been shown to facilitate increased neurotransmitter release by promoting calcium influx through voltage-gated calcium channels following M-current inhibition. This mechanism underlies its ability to enhance cognitive functions and may have implications for treating cognitive deficits associated with various neurological disorders .
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of linopirdine dihydrochloride in experimental models?
this compound acts as a selective inhibitor of Kv7 voltage-activated potassium channels (KV7.2–7.5 subtypes), which regulate neuronal excitability and vascular endothelial permeability. Its inhibition of these channels increases intracellular calcium levels, enhancing neurotransmitter release in neuronal studies and reducing endothelial leakage in vascular models . Methodologically, researchers should validate target engagement using patch-clamp electrophysiology for ion channel activity or calcium imaging in cell-based assays.
Q. What are the recommended dosing strategies for this compound in rodent studies?
In hemorrhage-resuscitation rat models, a single dose of 3 mg/kg (intravenous) reduced fluid requirements by 45–55% during resuscitation, with dose-dependent efficacy observed between 10–50 μg/mL in vitro . For neurological studies, oral doses of 1–10 mg/kg are typical, though bioavailability should be confirmed via plasma pharmacokinetics. Researchers must adjust dosing based on species-specific metabolic rates and route of administration (e.g., IV vs. oral).
Q. What safety protocols are essential when handling this compound in the laboratory?
Adhere to hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent aerosolization, and follow spill containment procedures with inert absorbents. Decontaminate surfaces with 70% ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in linopirdine’s efficacy across different hemorrhage models?
In spontaneously breathing rats, linopirdine showed transient efficacy in reducing fluid requirements, whereas mechanically ventilated models demonstrated sustained benefits. This discrepancy may arise from differences in autonomic regulation or baseline vascular tone. To address this, researchers should standardize anesthesia protocols, monitor real-time hemodynamic parameters (e.g., mean arterial pressure), and include sham-operated controls to isolate drug effects .
Q. What experimental designs are optimal for studying linopirdine’s dual effects on neuronal and vascular systems?
Use a crossover design in in vivo models to assess both neurological (e.g., cognitive tests, EEG recordings) and vascular outcomes (e.g., Evans Blue dye extravasation for endothelial permeability). For in vitro studies, co-culture systems (e.g., neuronal-endothelial cell models) can elucidate cross-talk between pathways. Include Kv7 channel openers (e.g., retigabine) as negative controls to confirm mechanism-specific effects .
Q. How should researchers analyze tissue-specific edema reduction data post-linopirdine administration?
Quantify edema using wet/dry weight ratios in organs like lungs and intestines. Normalize data to baseline organ weights and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For translational relevance, correlate edema reduction with biomarkers such as claudin-5 (endothelial tight junctions) or aquaporin-4 (water transport) via Western blot or immunohistochemistry .
Q. What are the limitations of using this compound in combination therapies?
Linopirdine’s Kv7 inhibition may synergize with vasopressors (e.g., norepinephrine) in shock models but could exacerbate arrhythmias in cardiovascular studies. Pre-screen combinations using in vitro toxicity assays (e.g., lactate dehydrogenase release) and monitor ECG parameters (QT interval prolongation) in in vivo models. Dose-response matrices (e.g., Chou-Talalay method) can identify additive vs. antagonistic interactions .
Q. How can researchers validate linopirdine’s anti-inflammatory effects in preclinical models?
Measure cytokines (IL-6, TNF-α) in plasma and tissue homogenates via ELISA. Use flow cytometry to assess leukocyte infiltration (CD45+ cells) in affected organs. For mechanistic insight, employ CRISPR-edited Kv7.4 knockout models to isolate linopirdine’s channel-dependent effects from off-target anti-inflammatory actions .
Q. Methodological Notes
- Data Reproducibility : Include batch-to-batch variability analysis for this compound (≥98% purity per HPLC ).
- Ethical Compliance : Follow institutional guidelines for animal studies (e.g., ARRIVE 2.0) and document approvals in methods sections .
- Statistical Rigor : Power analyses should precede experiments to determine sample sizes, with p < 0.05 considered significant unless corrected for multiple comparisons .
Eigenschaften
IUPAC Name |
1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.